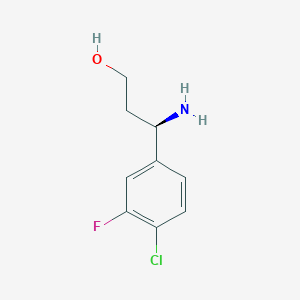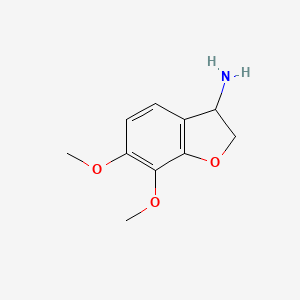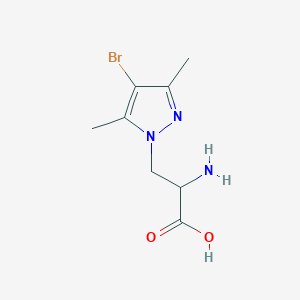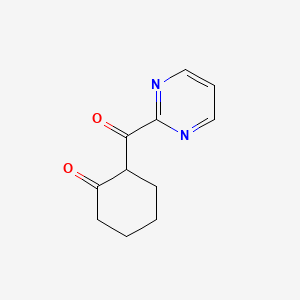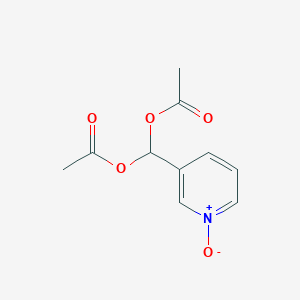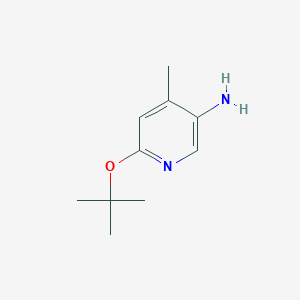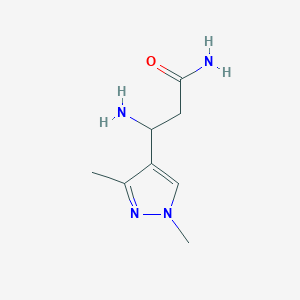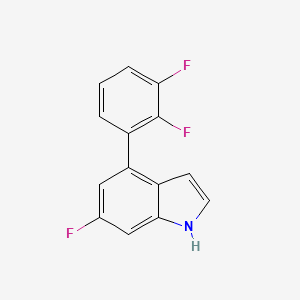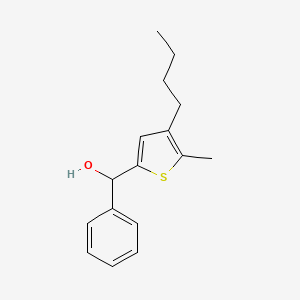
(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a butyl group, a methyl group, and a phenyl group attached to the thiophene ring, along with a hydroxyl group attached to the methylene carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Substitution Reactions: The butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and aluminum chloride as a catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a thiophene boronic acid derivative and a phenyl halide.
Hydroxylation: The final step involves the hydroxylation of the methylene carbon using reagents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for higher yields and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the phenyl group can be reduced to a cyclohexyl group using hydrogenation.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Formation of (4-Butyl-5-methylthiophen-2-yl)(phenyl)ketone.
Reduction: Formation of (4-Butyl-5-methylthiophen-2-yl)(cyclohexyl)methanol.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of (4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Tert-butyl)-5-methylthiophen-2-yl)(phenyl)methanol: Similar structure but with a tert-butyl group instead of a butyl group.
(4-Butyl-5-methylthiophen-2-yl)(cyclohexyl)methanol: Similar structure but with a cyclohexyl group instead of a phenyl group.
Uniqueness
(4-Butyl-5-methylthiophen-2-yl)(phenyl)methanol is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H20OS |
|---|---|
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
(4-butyl-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H20OS/c1-3-4-8-14-11-15(18-12(14)2)16(17)13-9-6-5-7-10-13/h5-7,9-11,16-17H,3-4,8H2,1-2H3 |
Clé InChI |
UNQHYGAHNCBOOV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(SC(=C1)C(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


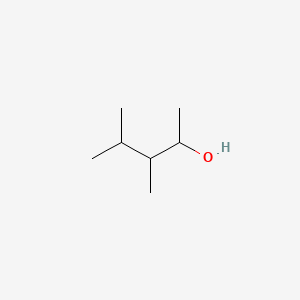
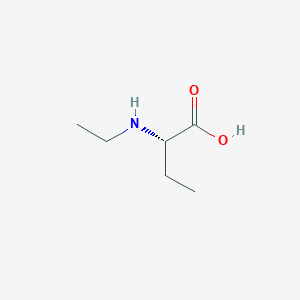
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
![2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid](/img/structure/B15241983.png)
![2-Methyl-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B15241987.png)
![(2S)-4-[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid](/img/structure/B15241989.png)
